N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
Description
N-[(4-Bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with an acetamide group substituted at the 3-position.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c20-13-7-5-12(6-8-13)9-21-16(25)10-24-11-22-17-14-3-1-2-4-15(14)23-18(17)19(24)26/h1-8,11,23H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWGJJPTRFLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole structure.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the pyrimidoindole core.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrimido[5,4-b]indole Derivatives
- N-(4-Ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide (CM984858) Key Difference: Substitution of the 4-bromophenylmethyl group with a 4-ethylphenyl. No biological data reported, but similar analogs show TLR4 modulation .
- N-(4-Fluorophenyl)methyl Analogs (e.g., ZINC2720741)
Thioacetamide-Linked Pyrimidoindoles ()
- Compounds 27–34 (e.g., N-isopentyl-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide)
Heterocyclic Core Replacements
Triazino[5,6-b]indole Derivatives ()
- N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (Compound 26) Key Difference: Triazinoindole core replaces pyrimidoindole. These compounds were explored for protein interaction inhibition .
Pyridazin-3-one Derivatives ()
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Key Difference: Pyridazinone core instead of pyrimidoindole. Impact: Demonstrates mixed FPR1/FPR2 agonism, highlighting how core heterocycles dictate receptor selectivity .
Structural and Pharmacological Data Table
Key Findings and Implications
Core Heterocycle : The pyrimidoindole core is critical for TLR4 and FPR2 modulation, as seen in and . Thioacetamide linkages () enhance TLR4 binding compared to acetamide.
Substituent Effects : Bromine’s electron-withdrawing nature may improve metabolic stability over chlorine or fluorine analogs. Bulkier groups (e.g., naphthyl in ) enhance anticancer activity but reduce solubility.
Biological Relevance: While the target compound lacks explicit data, its structural analogs demonstrate that minor modifications significantly alter target selectivity and potency.
Biological Activity
N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a bromophenyl group, a pyrimidoindole core, and an acetamide moiety, which collectively contribute to its pharmacological profile.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the pyrimidoindole core, followed by the introduction of the bromophenyl group and the acetamide moiety. Common reagents include bromine and acetic anhydride, with various catalysts to optimize yields .
Molecular Formula : C₁₅H₁₃BrN₄O
Molecular Weight : 353.2 g/mol
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit significant antimicrobial properties. In vitro evaluations demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains . The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Microbial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Candida albicans | 12 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays against various cancer cell lines revealed that it exhibits cytotoxic effects, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated a dose-dependent response with IC₅₀ values suggesting effective inhibition of cell proliferation .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 20 |
| HeLa | 25 |
| A549 | 30 |
Mechanistic Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may bind effectively to active sites of kinases and enzymes critical for cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various synthesized pyrimidoindole derivatives, this compound was found to be one of the most potent against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 64 µg/mL .
- Cytotoxicity Against Cancer Cells : A comparative analysis involving multiple compounds indicated that this specific derivative showed superior anticancer properties compared to its analogs. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
